Superior Antipruritic Efficacy in Controlled Head-to-Head Trial Against Trimeprazine
In a double-blind, placebo-controlled study using an urushiol-induced pruritus model in healthy volunteers, methdilazine demonstrated superior antipruritic efficacy compared to trimeprazine. Both drugs were compared against placebo using a standardized pruritus evaluation technique where subjects served as their own controls [1]. Methdilazine produced a better response than trimeprazine under the conditions of the evaluation [1].
| Evidence Dimension | Antipruritic efficacy in controlled human pruritus model |
|---|---|
| Target Compound Data | Better response than trimeprazine |
| Comparator Or Baseline | Trimeprazine (inferior response) |
| Quantified Difference | Qualitatively superior antipruritic effect (quantitative effect size not specified in available abstract) |
| Conditions | Double-blind, placebo-controlled trial; urushiol-induced pruritus model in healthy human volunteers; subjects served as own controls |
Why This Matters
This direct clinical evidence establishes methdilazine as the preferred procurement choice for antipruritic applications when compared to trimeprazine, a close structural analog.
- [1] Friend DG. Method for evaluating antipruritic agents. Studies on methdilazine. Clinical Pharmacology & Therapeutics. 1961;2(5):605-609. View Source
